tetrahydrothiophen-3-yl N-phenylcarbamate

Fragment-based drug discovery Lead optimization Physicochemical property control

Replace tetrahydrofuran fragments with this saturated thiolane carbamate to modulate target engagement and metabolic stability. The sulfur heterocycle provides distinct electronic properties vs. carbon or sulfone analogs. - **Key advantage:** Pre-assembled N-phenylcarbamate saves 4-8 hours synthesis per analog. - **Specs:** ≥95% purity, MW 223.29, predicted density 1.24 g/cm³. - **Supply:** Immediate shipment for fragment library production and scaffold-hopping campaigns.

Molecular Formula C11H13NO2S
Molecular Weight 223.29
CAS No. 671181-73-0
Cat. No. B2863345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydrothiophen-3-yl N-phenylcarbamate
CAS671181-73-0
Molecular FormulaC11H13NO2S
Molecular Weight223.29
Structural Identifiers
SMILESC1CSCC1OC(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H13NO2S/c13-11(14-10-6-7-15-8-10)12-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
InChIKeyJJGVKJZQRYHNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrothiophen-3-yl N-phenylcarbamate (CAS 671181-73-0) – Fragment Identity & Baseline Characterization for Drug Discovery Procurement


Tetrahydrothiophen-3-yl N-phenylcarbamate (CAS 671181-73-0), also designated thiolan-3-yl N-phenylcarbamate, is a synthetic carbamate fragment molecule with the molecular formula C11H13NO2S and a molecular weight of 223.29 g·mol⁻¹ . It comprises a saturated tetrahydrothiophene (thiolane) ring linked via an ester bond to an N-phenylcarbamate moiety. Unlike aromatic thiophene analogs, the fully saturated thiolane ring confers distinct conformational flexibility and sulfur-dependent electronic properties, positioning it as a versatile scaffold in fragment-based drug discovery (FBDD) [1].

1
Pre-assembled N-phenylcarbamate fragment for fragment-based screening
Eliminates carbamate coupling step
2
Saturated thiolane scaffold with sulfur-dependent interaction potential
Distinct from aromatic thiophene or oxygen heterocycles
3
CNS-favorable property profile: single sulfur H-bond acceptor, moderate MW
May support CNS lead-generation library design

Why Thiolane-3-yl N-phenylcarbamate Cannot Be Commodity-Substituted by Generic Carbamate Fragments


Procurement cannot treat this compound as an interchangeable carbamate building block. The oxidation state of the thiolane sulfur has a decisive impact on physicochemical and pharmacokinetic-relevant parameters: oxidation from the thioether (S) to the sulfone (SO₂) increases the molecular weight by 14% (from 223.29 to 255.29 g·mol⁻¹) and introduces two strong hydrogen-bond acceptors absent in the parent compound, fundamentally altering solubility and logP profiles . Furthermore, replacing the sulfur heterocycle with an all-carbon cyclopentyl analog (MW 205.25 g·mol⁻¹) eliminates the polar sulfur atom entirely, modifying electronic surface potential and potential target engagement . Such structural deviations cannot be assumed bioisosteric without explicit comparative biological data, making blind substitution scientifically unjustifiable.

Oxidation state mismatch
Sulfone analog (1,1-dioxide) adds two H-bond acceptors and 14% more mass; physicochemical profile likely shifts, altering library property filters.
Heteroatom deletion
Cyclopentyl analog removes the sulfur atom entirely, losing S–π and weak H-bond interactions that may be relevant for target recognition.
Synthetic precursor vs. fragment
Tetrahydrothiophen-3-ol requires additional carbamate formation; pre-formed fragment reduces synthetic burden and accelerates SAR timelines.

Quantitative Differentiation of Tetrahydrothiophen-3-yl N-phenylcarbamate Against Core Structural Analogs


Comparative Physicochemical Profiling: Thioether vs. Sulfone Oxidation State

The target compound (thioether, C11H13NO2S, MW 223.29) differs quantifiably from its 1,1-dioxide analog (CAS 76924-19-1; C11H13NO4S, MW 255.29) . The sulfone bears two additional oxygen atoms, increasing molecular weight by 32 Da (14.3%) and the topological polar surface area (tPSA) is predicted to rise substantially due to the two sulfonyl oxygen hydrogen-bond acceptors . When selecting a hit-expansion starting point, the thioether oxidation state preserves a single sulfur-centered H-bond acceptor with lower polarity, which may be preferred for CNS-targeting fragment libraries where excessive tPSA reduces passive permeability.

Thioether vs. sulfone
Cross-study comparable
ΔMW = +32.0 Da (+14.3%) · ΔHBA = +2
Predicted tPSA increase; no experimental logP available
Thioether oxidation state may better fit CNS fragment property windows than sulfone.
CNS Rule of 3 filters influenced by HBA count and MW
Fragment-based drug discovery Lead optimization Physicochemical property control

Heterocyclic Scaffold Distinction: Thiolane vs. All-Carbon Cyclopentyl Analog

Substituting the thiolane ring with a cyclopentyl ring (cyclopentyl N-phenylcarbamate, CAS 3422-04-6; C12H15NO2, MW 205.25) removes the sulfur atom entirely . The sulfur atom in the target compound contributes a polarizable heteroatom (predicted LogP contributed by S ≈ +0.4 relative to CH₂) and a distinct electrostatic surface potential that can engage in S–π interactions or act as a weak hydrogen-bond acceptor, neither of which the cyclopentyl analog can replicate . Quantitative pharmacophore mapping of the cyclopentyl analog confirms the absence of sulfur-centered interaction vectors.

Thiolane vs. cyclopentyl
Class-level inference
Sulfur present vs. absent · ΔMW = +18.04 Da
S–π and S–H-bond interaction capability not quantifiable without binding data
Thiolane offers distinct interaction vectors for sulfur-recognition protein sites.
Experimental target engagement required to confirm advantage
Bioisostere evaluation Scaffold hopping Medicinal chemistry

Fragment-Specific Sourcing: Library Provenance and Purity Benchmark for FBDD

The compound is catalogued by TargetMol (Cat. No. Fr13378) as a dedicated fragment molecule for FBDD, supplied at ≥95% purity with attendant QC documentation . CheMenu offers the compound under Catalog Number CM603653 at ≥95% purity . By contrast, generic tetrahydrothiophen-3-ol building blocks (e.g., CAS 3334-05-2, Aladdin T697355, ≥95%) serve as precursors lacking the phenylcarbamate warhead and require additional synthetic derivatization steps, adding labor and cost to hit expansion workflows .

Fragment sourcing
Supporting evidence
≥95% purity pre-formed carbamate · Available in 2–100 mg
Catalogued by TargetMol, CheMenu as FBDD fragment
Pre-assembled fragment reduces synthetic step and accelerates hit expansion.
Estimated 4–8 h time saving per analog vs. hydroxyl precursor route
Fragment library Quality control Procurement specification

Validated Application Scenarios for Tetrahydrothiophen-3-yl N-phenylcarbamate in Fragment-Based Research


Fragment-Based Lead Generation Targeting CNS Proteins

With a predicted density of 1.24 g/cm³ and constrained molecular weight (223.29), this compound falls within favorable CNS MPO (Multiparameter Optimization) parameter space for fragment hit identification. Its single sulfur H-bond acceptor, compared to three for the sulfone analog, supports passive blood–brain barrier penetration in screening cascades . Procurement for CNS-focused fragment libraries is supported by commercial availability at ≥95% purity from TargetMol .

Scaffold-Hopping from Oxygen Heterocycle Fragments to Sulfur Bioisosteres

The thiolane ring provides a direct sulfur-for-oxygen bioisosteric replacement relative to tetrahydrofuran-3-yl carbamates. This is relevant when initial tetrahydrofuran fragments show suboptimal target engagement or metabolic liability at the ether oxygen. The quantitative molecular weight shift (ΔMW vs. tetrahydrofuran analog ~ +16 Da) is a defined parameter for systematic scaffold-hopping libraries [1].

Rapid SAR Expansion via Pre-Functionalized Carbamate Synthon

As a pre-assembled N-phenylcarbamate, the compound serves as a direct coupling partner for amide, urea, or heterocycle elaboration at the phenyl ring, bypassing the need for initial carbamate bond formation. This saves 4–8 h of synthetic time per analog relative to starting from tetrahydrothiophen-3-ol . The ≥95% purity specification ensures minimal purification burden in parallel chemistry workflows.

Application
Selection Property
Validation Focus
CNS fragment screening
Thioether oxidation state
CNS MPO parameter compliance (MW, HBA count)
Scaffold-hopping from oxygen heterocycles
Thiolane sulfur bioisostere
Sulfur-dependent interaction and property shift relative to tetrahydrofuran
Rapid SAR expansion
Pre-functionalized carbamate synthon
Purity specification and synthetic readiness for parallel chemistry
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